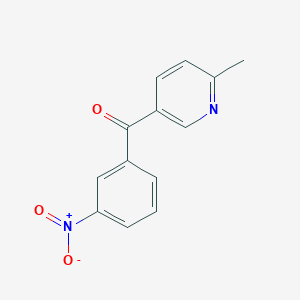

3-(2,3-Difluorophenoxy)azetidine

Übersicht

Beschreibung

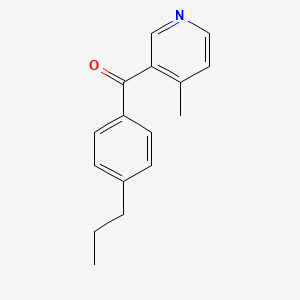

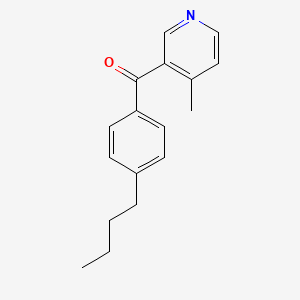

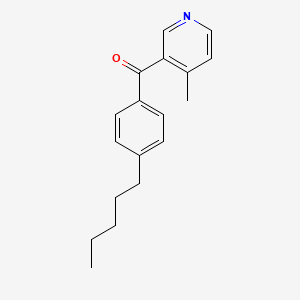

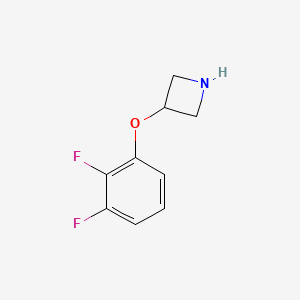

3-(2,3-Difluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9F2NO . It has an average mass of 185.171 Da and a monoisotopic mass of 185.065216 Da .

Synthesis Analysis

The synthesis of azetidines, including 3-(2,3-Difluorophenoxy)azetidine, has been a topic of research in recent years. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza Paternò-Büchi reaction, a [2+2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis

The molecular structure of 3-(2,3-Difluorophenoxy)azetidine includes two fluorine atoms, one nitrogen atom, and one oxygen atom . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis

3-(2,3-Difluorophenoxy)azetidine has a boiling point of 242.1±40.0 °C at 760 mmHg and a vapour pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 100.2±27.3 °C . The index of refraction is 1.512, and the molar refractivity is 43.5±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Azetidines, such as 3-(2,3-Difluorophenoxy)azetidine, play a significant role in the synthesis of various therapeutics and medicinally relevant molecules. Research has focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, which have shown moderate to significant antioxidant effects, suggesting their potential in medicinal chemistry (Nagavolu et al., 2017).

Catalytic Processes and Ring-Opening Reactions

Azetidines are known for their aptness as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry. They are crucial in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, and are excellent candidates for ring-opening and expansion reactions, showcasing their versatility as heterocyclic synthons (Mehra et al., 2017).

Antibacterial Agents

Azetidinylquinolones, a class of compounds including azetidine derivatives, have been studied for their antibacterial properties. These compounds, particularly those with specific stereochemical configurations, have demonstrated significant in vitro and in vivo antibacterial activity (Frigola et al., 1995).

Agricultural Research

Azetidine-2-carboxylic acid, an analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants, providing insights into how analogs like 3-(2,3-Difluorophenoxy)azetidine might impact agricultural practices (Pitman et al., 1977).

Neuroreceptor Binding Studies

Azetidine derivatives have been used to study nicotinic acetylcholine receptor binding properties, providing valuable insights into neurotransmission mechanisms, potentially impacting the development of neuropharmacological agents (Doll et al., 1999).

Drug Discovery

Azetidines serve as building blocks in medicinal chemistry for the rapid synthesis of diversified compounds, including azetidine-3-carboxylic acids. Their utility in the preparation of various pharmaceutical compounds underscores their importance in drug discovery (Ji et al., 2018).

Heteroaromatic Base Modifications

Azetidines have been utilized in the modification of heteroaromatic bases, an important process in drug discovery, exemplified in the synthesis of compounds like the EGFR inhibitor gefitinib (Duncton et al., 2009).

Eigenschaften

IUPAC Name |

3-(2,3-difluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTVXNRODZFMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Difluorophenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.